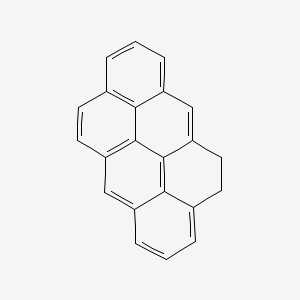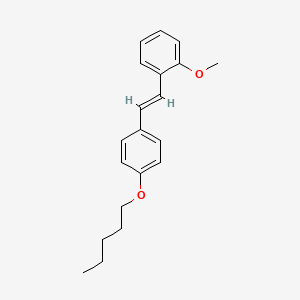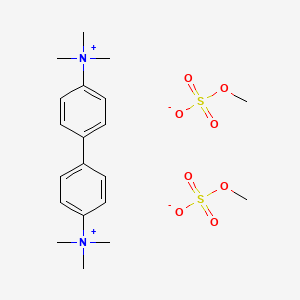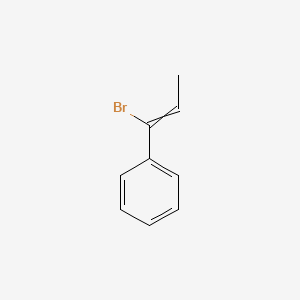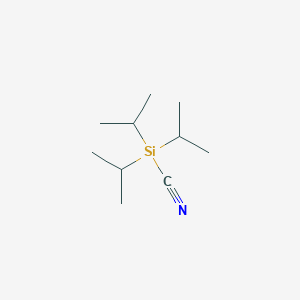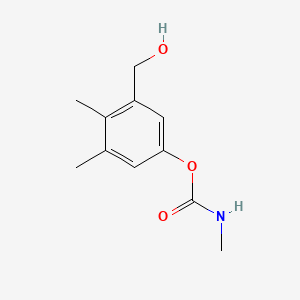
3-(Hydroxymethyl)-4,5-dimethylphenyl methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hydroxymethyl)-4,5-dimethylphenyl methylcarbamate is a chemical compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis. This particular compound is characterized by its hydroxymethyl and dimethylphenyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-4,5-dimethylphenyl methylcarbamate typically involves the reaction of 3-(Hydroxymethyl)-4,5-dimethylphenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. The process can be summarized as follows:
Starting Materials: 3-(Hydroxymethyl)-4,5-dimethylphenol and methyl isocyanate.
Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, at a temperature range of 0-25°C.
Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)-4,5-dimethylphenyl methylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: 3-(Carboxymethyl)-4,5-dimethylphenyl methylcarbamate.
Reduction: 3-(Hydroxymethyl)-4,5-dimethylphenylamine.
Substitution: 3-(Hydroxymethyl)-4,5-dimethylphenyl derivatives with various substituents.
Scientific Research Applications
3-(Hydroxymethyl)-4,5-dimethylphenyl methylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of pesticides and herbicides due to its effectiveness in controlling pests and weeds.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)-4,5-dimethylphenyl methylcarbamate involves its interaction with specific molecular targets. In biological systems, carbamates typically inhibit the activity of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine. This inhibition leads to an accumulation of acetylcholine, resulting in prolonged nerve signal transmission. The molecular pathways involved include the binding of the carbamate to the active site of acetylcholinesterase, forming a stable carbamoylated enzyme complex.
Comparison with Similar Compounds
Similar Compounds
3-(Hydroxymethyl)-4,5-dimethylphenyl carbamate: Lacks the methyl group on the carbamate nitrogen.
4,5-Dimethylphenyl methylcarbamate: Lacks the hydroxymethyl group.
3-(Hydroxymethyl)phenyl methylcarbamate: Lacks the dimethyl groups on the phenyl ring.
Uniqueness
3-(Hydroxymethyl)-4,5-dimethylphenyl methylcarbamate is unique due to the presence of both hydroxymethyl and dimethyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
28767-57-9 |
|---|---|
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
[3-(hydroxymethyl)-4,5-dimethylphenyl] N-methylcarbamate |
InChI |
InChI=1S/C11H15NO3/c1-7-4-10(15-11(14)12-3)5-9(6-13)8(7)2/h4-5,13H,6H2,1-3H3,(H,12,14) |
InChI Key |
OJZPBXBTYARNJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C)CO)OC(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


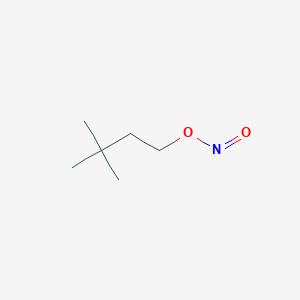
![(E)-but-2-enedioic acid;8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-[3-(trifluoromethyl)phenyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B14684717.png)
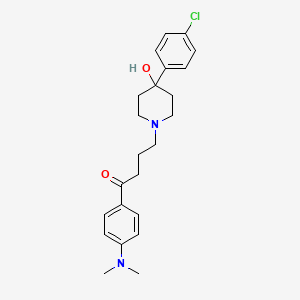

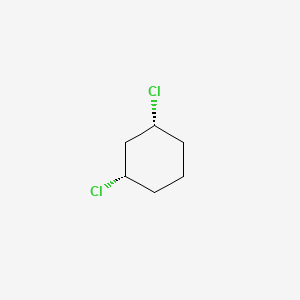
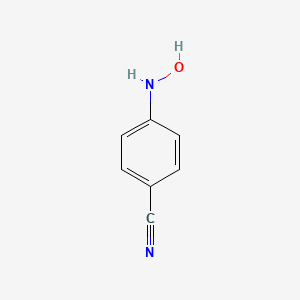
![2-[(2-Oxoethyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14684759.png)
![2,2'-[Disulfanediylbis(methylene)]bis(2-chloro-N-phenylpropanamide)](/img/structure/B14684760.png)

